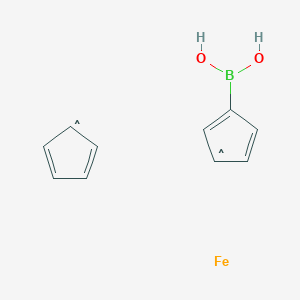

Ferroceneboronic acid(contains varying amounts of anhydride)98+%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ferroceneboronic acid, known since 1959, and its derivatives have been mainly used as polyol sensors and in cross-coupling reactions . It has been functionalized to reach various derivatives .

Synthesis Analysis

An optimized multigram-scale synthesis of the known ferroceneboronic acid has been presented using a phase-switch purification process . Ferrocene derivatives have been synthesized by the Suzuki cross-coupling reaction of ferroceneboronic acid with various aryl/heteroaryl halides .Molecular Structure Analysis

The structures of ferroceneboronic acid and its derivatives were unambiguously assigned by NMR and X-ray analysis . The data collected provided a general overview of the electronic and structural features of these compounds .Chemical Reactions Analysis

Ferroceneboronic acid and its derivatives have been involved in various chemical reactions. The first catalytic silylation of ferrocene C–H bonds to access di- and trisubstituted derivatives has been reported . Catalytic borylation was also attempted, highlighting a switch in regioselectivity that was unambiguously assigned by X-ray analysis .作用机制

The mechanism of action of ferroceneboronic acid involves the formation of complexes with diols which are more stable in the case of the tetrahedral boron . The positive charge of the ferrocenium moiety favors interaction of boron with an additional hydroxy group, thus the borate ion acquires a tetrahedral configuration, which positively affects the interaction .

安全和危害

Ferroceneboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

属性

InChI |

InChI=1S/C5H6BO2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,7-8H;1-5H; |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGAJIKAUQWFKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C[CH]C=C1)(O)O.C1=C[CH]C=C1.[Fe] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BFeO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.85 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferroceneboronic acid(contains varying amounts of anhydride)98+% | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-methylazanium;chloride](/img/structure/B7765371.png)

![4-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B7765413.png)

![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-benzo[ij]quinolizine-2-carboxylic acid methyl ester](/img/structure/B7765444.png)

![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (2-hydroxy-ethyl)-amide](/img/structure/B7765452.png)